molecular formula C12H15NO2 B12622372 Methyl 3,3-dimethylindoline-2-carboxylate

Methyl 3,3-dimethylindoline-2-carboxylate

Cat. No.: B12622372
M. Wt: 205.25 g/mol
InChI Key: ZVVLUZYFSYMXPV-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethylindoline-2-carboxylate is an indoline derivative featuring a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring (indoline core). The compound is substituted with two methyl groups at the 3,3-positions and a methoxycarbonyl (ester) group at the 2-position. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol (calculated). This ester-functionalized indoline is listed by suppliers like CymitQuimica under reference code 10-F686818, indicating its availability for research and industrial applications .

Indoline derivatives are pivotal in organic synthesis and medicinal chemistry due to their structural versatility. The dimethyl substitution at the 3,3-positions likely enhances steric hindrance, influencing reactivity and stability compared to analogous compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3,3-dimethyl-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7,10,13H,1-3H3

InChI Key

ZVVLUZYFSYMXPV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC2=CC=CC=C21)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethylindoline-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form the indole ring system . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethylindoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylates.

    Reduction: Reduction reactions can convert it to different indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoline-2-carboxylates, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of methyl 3,3-dimethylindoline-2-carboxylate derivatives as antiviral agents. For instance, a series of 3-oxindole derivatives, closely related to this compound, demonstrated significant inhibitory effects against HIV-1 reverse transcriptase, indicating their potential as small molecule inhibitors in antiviral therapy . The structural modifications of these derivatives enhance their bioactivity and selectivity.

Antitumor Properties
this compound has also been investigated for its antitumor properties. Compounds bearing the oxindole moiety have shown promise as potent antitumor agents. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

Reagent in Chemical Reactions
In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of various complex organic molecules. It is utilized in reactions such as C-H amination and the formation of new carbon-nitrogen bonds. This versatility allows chemists to create diverse molecular architectures with potential applications in pharmaceuticals and agrochemicals .

Fluorescent Probes
The compound has been explored as a sensitive fluorescent probe for detecting fat deposits in biological systems. Its ability to emit fluorescence upon interaction with specific biomolecules makes it useful for imaging applications in cellular biology .

Materials Science

Polymer Synthesis
this compound derivatives are being studied for their role in polymer chemistry. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Case Studies

Study TitleFocusFindings
Antiviral Activity of 3-Oxindole DerivativesHIV-1 InhibitionIdentified several derivatives with potent activity against HIV-1 reverse transcriptase .
Antitumor Mechanisms of Oxindole CompoundsCancer Cell ApoptosisDemonstrated that certain oxindole derivatives induce apoptosis in cancer cells .
Synthesis of Complex Organic MoleculesC-H AminationUtilized as an intermediate to form new carbon-nitrogen bonds .
Fluorescent Probes for Biological ImagingDetection of Fat DepositsShowed effectiveness as a fluorescent probe in animal models .

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethylindoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 3,3-dimethylindoline-2-carboxylate with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Core Structure Synthesis Method Key Applications/Findings
This compound C₁₂H₁₅NO₂ 205.25 3,3-dimethyl, 2-carboxylate Indoline Not explicitly described Research/industrial intermediates
Methyl 3,3-diallylindoline-1-carboxylate C₁₆H₁₉NO₂ 257.33 3,3-diallyl, 1-carboxylate Indoline Grubbs-catalyzed ring-closing metathesis (RCM) Synthesis of spirocyclic indolines via RCM
Methyl 2-methyl-1H-indole-3-carboxylate C₁₁H₁₁NO₂ 189.21 2-methyl, 3-carboxylate Indole Not specified Pharmaceuticals, agrochemicals
Ethyl (3aS,8aR)-pyrroloindole-3-carboxylate* C₂₀H₂₅N₃O₅ 387.44 Complex substituents Pyrroloindole Asymmetric cycloaddition Chiral building block (91% ee)

*Ethyl (3aS,8aR)-3a-(3-methoxy-3-oxopropyl)-1-((methoxycarbonyl)amino)-2-methyl-1,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-3-carboxylate .

Key Observations:
  • Core Structure Differences :

    • Indoline (saturated nitrogen-containing ring) vs. indole (aromatic nitrogen-containing ring): The saturated indoline core in the target compound may confer distinct electronic properties compared to aromatic indole derivatives like methyl 2-methylindole-3-carboxylate .
    • Pyrroloindole derivatives (e.g., ) exhibit fused ring systems, expanding applications in asymmetric synthesis .
  • Substituent Effects: 3,3-Dimethyl vs.

Commercial Availability

  • This compound : Available via CymitQuimica (Ref: 10-F686818), though listed as "discontinued" in certain quantities .

Biological Activity

Methyl 3,3-dimethylindoline-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic indole structure with a methyl ester group at the carboxylic acid position (C-2) and two methyl groups at the C-3 position. This unique configuration influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial effects against certain bacterial strains .
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Specific mechanisms may involve the modulation of enzyme activity related to cancer pathways .
  • Anti-inflammatory Effects : Indole derivatives are known for anti-inflammatory properties, which may extend to this compound .

The mechanism of action for this compound involves interactions with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in disease pathways. The presence of the indole structure allows for electrophilic substitution reactions, which can enhance its biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of indole compounds, including this compound, showed significant inhibition of cancer cell lines. The study highlighted structure-activity relationships that suggest modifications to the indole structure can enhance anticancer effects .
  • Antimicrobial Testing : In vitro tests indicated that this compound exhibits antimicrobial activity against various pathogens. The results suggest a potential role in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionUnique Features
Methyl Indole-2-carboxylateIndole ring with a carboxylic acid at C-2Less sterically hindered than methyl 3,3-dimethyl
1-MethylindoleMethyl group at C-1 of the indole structureDifferent substitution pattern affecting reactivity
5-MethoxyindoleMethoxy group at C-5Enhanced solubility and altered pharmacokinetics
This compoundTwo methyl groups at C-3 affecting selectivityIncreased steric hindrance enhances selectivity

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